molecular formula C40H46Cl2N2O7 B15238970 7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate

7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate

Cat. No.: B15238970
M. Wt: 737.7 g/mol
InChI Key: YVUUJVUIWAWCKN-PVRVGGEVSA-N
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Description

The compound “7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features multiple functional groups, including tert-butyl, isopropyl, and dichlorobenzyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxazino[3,2-g]isoquinoline core, followed by the introduction of various substituents. Common synthetic routes may include:

    Formation of the Isoquinoline Core: This step may involve cyclization reactions using appropriate precursors.

    Introduction of Substituents: The tert-butyl, isopropyl, and dichlorobenzyl groups can be introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be used to modify specific parts of the molecule.

    Substitution: The aromatic rings and other functional groups can undergo substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications as a drug candidate or pharmacological tool.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other isoquinoline derivatives with various substituents. Examples include:

    Isoquinoline Alkaloids: Such as berberine and papaverine.

    Synthetic Isoquinolines: Used in pharmaceuticals and organic synthesis.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C40H46Cl2N2O7

Molecular Weight

737.7 g/mol

IUPAC Name

7-O-tert-butyl 8-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (3R,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-oxo-1,6,8,9-tetrahydropyrido[4,3-g][1,4]benzoxazine-7,8-dicarboxylate

InChI

InChI=1S/C40H46Cl2N2O7/c1-22(2)29-13-7-23(3)15-34(29)50-38(46)33-18-26-17-32-35(19-27(26)20-44(33)39(47)51-40(4,5)6)49-36(37(45)43-32)25-9-11-28(12-10-25)48-21-24-8-14-30(41)31(42)16-24/h8-12,14,16-17,19,22-23,29,33-34,36H,7,13,15,18,20-21H2,1-6H3,(H,43,45)/t23-,29+,33+,34-,36-/m1/s1

InChI Key

YVUUJVUIWAWCKN-PVRVGGEVSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2CC3=CC4=C(C=C3CN2C(=O)OC(C)(C)C)O[C@@H](C(=O)N4)C5=CC=C(C=C5)OCC6=CC(=C(C=C6)Cl)Cl)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CC3=CC4=C(C=C3CN2C(=O)OC(C)(C)C)OC(C(=O)N4)C5=CC=C(C=C5)OCC6=CC(=C(C=C6)Cl)Cl)C(C)C

Origin of Product

United States

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